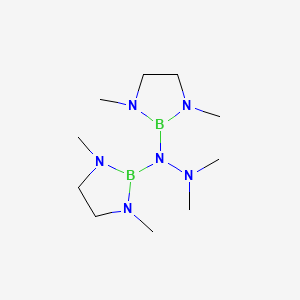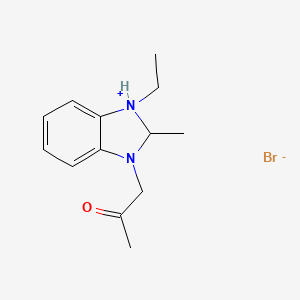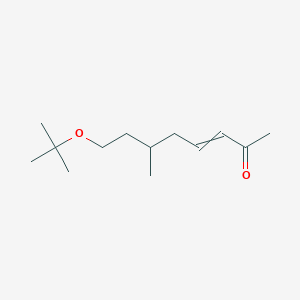![molecular formula C6H3Cl2NOS B14512829 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 63170-21-8](/img/structure/B14512829.png)
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of 3-aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, altering the compound’s chemical properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
科学的研究の応用
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
3-Aminobenzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the specific arrangement of chlorine atoms and the sulfonamide group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
特性
IUPAC Name |
1,2-dichloro-3-(sulfinylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-2-1-3-5(6(4)8)9-11-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINFPBVYAPKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=S=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803847 |
Source


|
| Record name | 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63170-21-8 |
Source


|
| Record name | 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)


![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)

